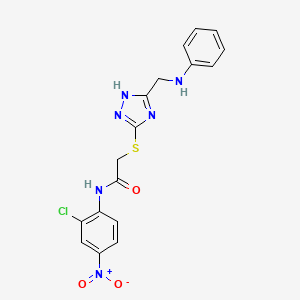
N-(2-Chloro-4-nitrophenyl)-2-((3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloro-4-nitrophenyl)-2-((3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a phenylamino group, and a nitrophenyl group, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-nitrophenyl)-2-((3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the phenylamino group and the nitrophenyl group. Common reagents used in these reactions include anhydrous solvents like tetrahydrofuran (THF), dichloromethane (CH2Cl2), and dimethylformamide (DMF). The reactions are often conducted under an inert atmosphere of nitrogen or argon to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems for solvent purification and reaction monitoring. Techniques such as preparative chromatography and crystallization are employed to purify the final product .
化学反应分析
Types of Reactions
N-(2-Chloro-4-nitrophenyl)-2-((3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. Substitution reactions often require catalysts or specific solvents to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can result in various substituted phenyl derivatives .
科学研究应用
N-(2-Chloro-4-nitrophenyl)-2-((3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2-Chloro-4-nitrophenyl)-2-((3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
- N-(2-Chloro-4-nitrophenyl)-2-((3-((methylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetamide
- N-(2-Chloro-4-nitrophenyl)-2-((3-((ethylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetamide
Uniqueness
N-(2-Chloro-4-nitrophenyl)-2-((3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and nitrophenyl group make it particularly versatile for various applications .
属性
分子式 |
C17H15ClN6O3S |
|---|---|
分子量 |
418.9 g/mol |
IUPAC 名称 |
2-[[5-(anilinomethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chloro-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C17H15ClN6O3S/c18-13-8-12(24(26)27)6-7-14(13)20-16(25)10-28-17-21-15(22-23-17)9-19-11-4-2-1-3-5-11/h1-8,19H,9-10H2,(H,20,25)(H,21,22,23) |
InChI 键 |
XKUUEZVXFIXMFQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NCC2=NC(=NN2)SCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


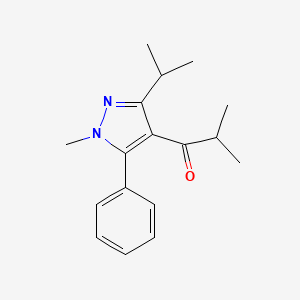


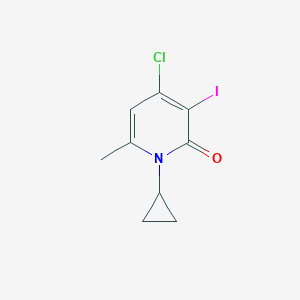
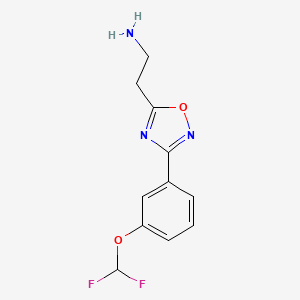
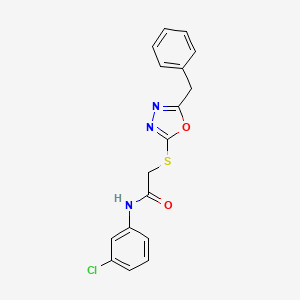
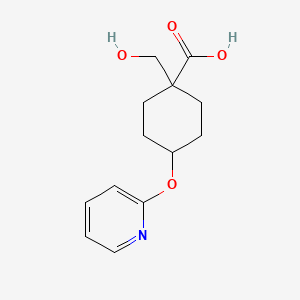
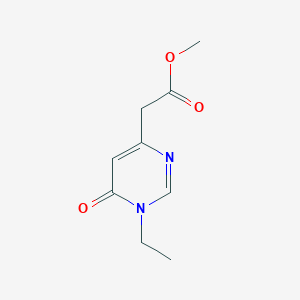
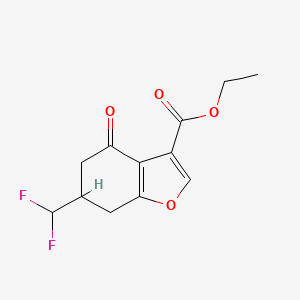

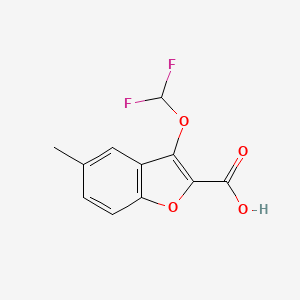
![2-Chloro-4-ethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11777624.png)
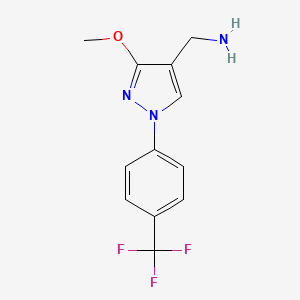
![3-Chloro-N-(2-cyanophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11777648.png)
